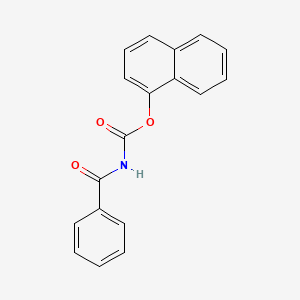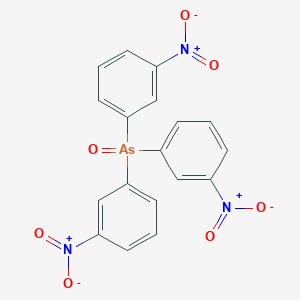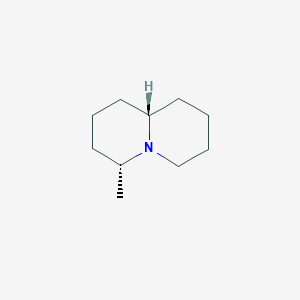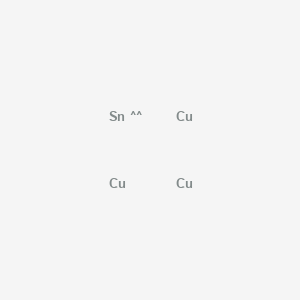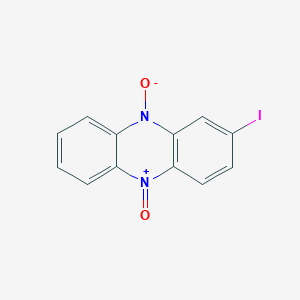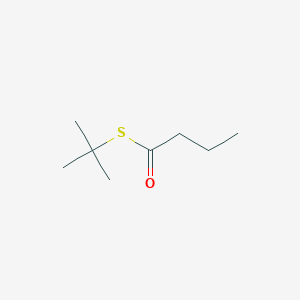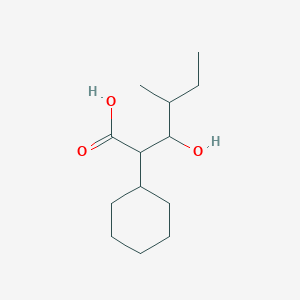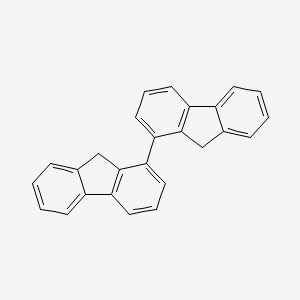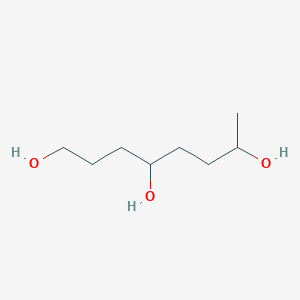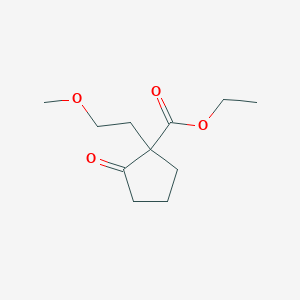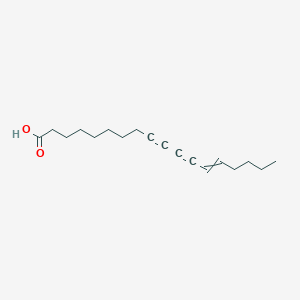![molecular formula C18H16O2 B14725336 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 13341-73-6](/img/structure/B14725336.png)
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound characterized by its unique structure, which includes a dioxabicycloheptene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction and improve yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation, nitration, and sulfonation are examples of substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of 1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-6,7-dioxabicyclo[3.2.1]octane: Another bicyclic compound with a similar structure but different ring size and oxygen positioning.
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione: A related compound used in cycloaddition reactions.
Uniqueness
1-Methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to its specific ring structure and the presence of phenyl groups, which can influence its reactivity and potential applications. Its distinct properties make it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
13341-73-6 |
|---|---|
Formule moléculaire |
C18H16O2 |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1-methyl-6,6-diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene |
InChI |
InChI=1S/C18H16O2/c1-17-16(12-13-19-17)18(20-17,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3 |
Clé InChI |
NUDXWFXPLNMBSS-UHFFFAOYSA-N |
SMILES canonique |
CC12C(C=CO1)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


